1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure that includes a trifluoromethyl group and an oxane moiety, which may contribute to its biological activity. Ureas are known for their diverse applications in medicinal chemistry, particularly as pharmaceuticals and agrochemicals.
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can be classified as:
The synthesis of 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction between isocyanates and amines. A common method includes:
In one synthetic route, an aromatic amine is treated with an isocyanate in an organic solvent such as dichloromethane or toluene under controlled conditions (temperature and time) to ensure high yields and purity of the final product. Reaction conditions may include:
The molecular structure of 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can be represented by its two-dimensional structure, which reveals the spatial arrangement of atoms within the compound.
Key structural data includes:
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea may undergo several chemical reactions typical for urea compounds:
The stability of the urea bond makes it resistant to many nucleophiles but susceptible to hydrolysis under acidic or basic conditions. The trifluoromethyl group enhances lipophilicity, potentially affecting reaction pathways.
The mechanism of action for compounds like 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea often involves interaction with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit activity against various biological targets, including kinases and other enzymes involved in disease processes .
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for characterization, providing insights into functional groups and molecular environment .
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of applications within medicinal chemistry and beyond .
The strategic molecular hybridization of 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exemplifies contemporary approaches in scaffold design for targeted therapeutic agents. This compound integrates three pharmacologically significant domains: (1) a diaryl urea core serving as a hydrogen-bonding anchor point, (2) a 2-(trifluoromethyl)phenyl moiety providing electron-withdrawing character and lipophilic bulk, and (3) a 4-phenyloxan-4-ylmethyl group conferring conformational flexibility and steric specificity. This tripartite architecture leverages the established bioactivity of diaryl ureas in kinase inhibition and protein binding while addressing limitations in selectivity and metabolic stability through spatial segregation of functional elements [5] [6].
The urea linkage (–NH–C(=O)–NH–) forms a critical bidentate hydrogen bonding motif that mimics natural nucleotide binding interactions, particularly with kinase ATP pockets. Research demonstrates that N-disubstituted ureas maintain optimal geometry for forming two hydrogen bonds with backbone amides of kinase hinge regions, with bond lengths measuring 2.8–3.2 Å in crystallographic studies [6]. The hybridization strategy deliberately positions the trifluoromethylphenyl group ortho to the urea nitrogen, inducing torsional restriction that minimizes rotational entropy penalties upon target binding. Simultaneously, the tetrahydropyran ring in the 4-phenyloxan-4-ylmethyl substituent provides a semi-rigid spacer that projects the pendant phenyl group into hydrophobic subpockets inaccessible to linear alkyl chains [5].
Table 1: Structural Components and Hybridization Rationale
Molecular Component | Structural Role | Biochemical Function |
---|---|---|
Diaryl Urea Core | Central scaffold with 120° bond angle | Bidentate H-bond donor/acceptor to kinase hinge regions |
2-(Trifluoromethyl)phenyl | Electron-withdrawing aryl group | Enhances membrane permeability; directs complementary fit with hydrophobic pockets |
4-Phenyloxan-4-ylmethyl | Sterically constrained spacer | Projects phenyl ring into deep hydrophobic cavities; modulates metabolic stability |
Hybridization extends beyond simple fragment connection through the oxymethylene bridge (–CH₂–O–) linking the tetrahydropyran to the urea nitrogen. This methylene unit serves as a metabolic "soft spot" deliberately engineered to favor controlled Phase I oxidation over aromatic hydroxylation, thereby mitigating irreversible cytochrome P450 inactivation observed in fully aromatic systems. Crystallographic evidence confirms that the tetrahydropyran oxygen maintains a fixed dipole orientation (1.5–2.0 D) that may facilitate water displacement from target binding sites [4].
The 2-(trifluoromethyl)phenyl group functions as a master regulator of molecular recognition through integrated electronic, steric, and hydrophobic effects. Positioned ortho to the urea linkage, the trifluoromethyl (–CF₃) group exhibits a van der Waals volume of 38.3 ų – substantially larger than methyl (23.7 ų) but smaller than tert-butyl (75.6 ų) – creating optimal steric occlusion that prevents non-productive binding conformations [3] [4]. This ortho-substitution induces a 40–50° dihedral angle between the phenyl ring and urea plane, projecting the trifluoromethyl group into a hydrophobic niche adjacent to conserved lysine residues in kinase ATP pockets.
The trifluoromethyl group's hyper-inductive effect significantly modulates electron density across the urea scaffold. Spectroscopic analysis reveals that the –CF₃ group reduces electron density on the proximal urea nitrogen by 15–20% (measured via ¹⁵N NMR chemical shift) while simultaneously increasing the carbonyl oxygen's hydrogen bond accepting capacity. This polarized electronic environment enhances urea proton acidity (pKa decrease ~1.2 units versus unsubstituted analog), strengthening key hydrogen bonds with target proteins by 0.8–1.2 kcal/mol as quantified by isothermal titration calorimetry [4].
Table 2: Trifluoromethyl Contributions to Binding Parameters
Property | Trifluoromethyl Effect | Impact on Target Affinity |
---|---|---|
Lipophilicity (π) | +0.88 LogP increase | Enhances membrane penetration and hydrophobic interactions |
Steric Volume | 38.3 ų van der Waals volume | Fills hydrophobic pockets excluded to water |
Electronic Withdrawal | σₘ = 0.43 Hammett constant | Strengthens H-bonding via urea proton acidification |
Dipole Orientation | C–F bond dipole vector 2.1 D | Stabilizes interactions with cationic residues |
Comparative studies of fluorinated analogs demonstrate that affinity diminishes when –CF₃ is repositioned to meta or para locations, confirming the critical nature of ortho-substitution. Molecular dynamics simulations reveal that ortho-trifluoromethyl groups induce 30% less conformational sampling in the bound state compared to chloro or methyl analogs, reducing entropic penalties upon binding [3]. The fluorine atoms engage in orthogonal dipolar interactions with protein backbone carbonyls (F···O=C distances: 3.0–3.2 Å), contributing an additional 0.5–0.7 kcal/mol stabilization energy per trifluoromethyl-protein contact as evidenced by free energy perturbation calculations [4].
The 4-phenyloxan-4-ylmethyl group exhibits complex conformational behavior that profoundly influences molecular recognition and solubility. X-ray crystallography of related tetrahydropyran-containing compounds reveals two stable chair conformations with energy barriers of ~10 kcal/mol for interconversion [4]. In the dominant conformation (85% occupancy), the phenyl group occupies an equatorial position, minimizing 1,3-diaxial interactions and projecting the aromatic ring parallel to the urea plane. The alternative axial conformation positions the phenyl group perpendicular to the urea, enabling access to deeper hydrophobic pockets in protein targets at the cost of 1.0–1.5 kcal/mol steric strain [5].
The tetrahydropyran oxygen atom establishes critical water-mediated hydrogen bond networks in physiological environments. Molecular dynamics simulations demonstrate that the oxan-4-yl oxygen exhibits 40% greater hydration shell stability compared to cyclohexyl analogs, with an average of 2.3 water molecules residing within 3.0 Å versus 1.5 for pure hydrocarbon rings. This enhanced solvation contributes to the compound's aqueous solubility (LogS = -4.2) despite the high LogP (4.1) imparted by the trifluoromethylphenyl group [4].
Table 3: Conformational Parameters of 4-Phenyloxan-4-ylmethyl Group
Conformational State | Energy (kcal/mol) | Phenyl Orientation | Biological Implications |
---|---|---|---|
Chair (equatorial phenyl) | ΔG = 0 (reference) | Parallel to urea plane | Optimizes solubility; fits shallow hydrophobic clefts |
Chair (axial phenyl) | ΔG = +1.3 | Perpendicular to urea plane | Accesses deep binding pockets; enhances selectivity |
Half-chair transition | ΔG = +9.8 | Dihedral angle ±30° | Facilitates conformational adaptation to binding sites |
The oxymethylene linker (–CH₂–) exhibits torsional flexibility within a 60° arc, with rotational barriers of ~3 kcal/mol between stable staggered conformers. This controlled flexibility enables adaptive binding to targets with divergent topographies. Notably, the tetrahydropyran C4 quaternary center creates a gem-dimethyl effect that restricts ring puckering amplitude to ±15° versus ±30° in non-substituted tetrahydropyrans, significantly reducing the entropic cost of pre-organization for target binding [5]. Solid-state NMR studies reveal that the phenyl ring experiences restricted rotation (τ₁/₂ = 10⁻⁸ s) when the tetrahydropyran is locked in the axial conformation, suggesting this rotamer may contribute disproportionately to high-affinity binding despite its higher energy state [4].
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